molecular formula C21H32N2O B1221052 Prodiame CAS No. 87189-13-7

Prodiame

Cat. No.: B1221052
CAS No.: 87189-13-7
M. Wt: 328.5 g/mol
InChI Key: ZIKAQUBYTJAACW-MJCUULBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prodiame, also known as 17β-((3-aminopropyl)amino)estradiol, is a synthetic steroidal estrogen and a member of the 17β-aminoestrogen class that was first described in 1983 . This compound is a pharmaceutical research chemical that was never marketed, making it a pure tool for investigative purposes . Its molecular formula is C 21 H 32 N 2 O, with a molar mass of 328.500 g·mol −1 (CAS Number: 87189-13-7) . This compound has been identified in scientific literature for its anticoagulant effects , positioning it as a compound of interest for studying blood coagulation pathways and related physiological processes . As a steroidal estrogen, its primary mechanism of action is mediated through its interaction with the Estrogen Receptor (ER) , where it acts as an agonist . In pharmacology, a mechanism of action (MOA) refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect, often involving binding to specific molecular targets like enzymes or receptors . Understanding this mechanism is crucial for anticipating clinical safety, enabling better dosing, and identifying which patients or biological systems are most likely to respond to a treatment . Researchers can utilize this compound to explore these estrogen-mediated pathways and their broader implications in cellular and molecular biology. For Research Use Only (RUO). This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87189-13-7

Molecular Formula

C21H32N2O

Molecular Weight

328.5 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-17-(3-aminopropylamino)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C21H32N2O/c1-21-10-9-17-16-6-4-15(24)13-14(16)3-5-18(17)19(21)7-8-20(21)23-12-2-11-22/h4,6,13,17-20,23-24H,2-3,5,7-12,22H2,1H3/t17-,18-,19+,20+,21+/m1/s1

InChI Key

ZIKAQUBYTJAACW-MJCUULBUSA-N

SMILES

CC12CCC3C(C1CCC2NCCCN)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2NCCCN)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2NCCCN)CCC4=C3C=CC(=C4)O

Synonyms

N-(3-hydroxyestra-1,3,5(10)-triene-1,3-17beta)-1,3-propylenediamine
prodiame

Origin of Product

United States

Synthesis and Chemical Transformations of Prodiame

Established Synthetic Pathways and Methodologies

The primary industrial synthesis of Prodiamine (B1679157) has been well-established and is typically a multi-step process. One common pathway starts with 2,4-dichlorobenzotrifluoride. wikipedia.org A more detailed, two-step amination process is also documented, beginning with 2,4-dichloro-3,5-dinitro trifluorotoluene. google.com

The first step involves a nucleophilic aromatic substitution reaction where 2,4-dichloro-3,5-dinitro trifluorotoluene is reacted with di-n-propylamine. prepchem.com This reaction is typically carried out in water, with the simultaneous addition of an inorganic base like potassium carbonate, sodium hydroxide (B78521), or potassium hydroxide. google.com The temperature is maintained between 80 to 90 °C for 1 to 2 hours, resulting in the formation of the intermediate, N,N-di-n-propyl-amino-3-chloro-2,6-dinitro-4-trifluorotoluene. google.comprepchem.com

In the second step, this intermediate undergoes a second amination reaction. google.com It is dissolved in a solvent such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO), and then reacted with ammonia (B1221849) at a temperature ranging from 70 to 140 °C for 1 to 2 hours. google.com This step substitutes the remaining chlorine atom with an amino group, yielding the final Prodiamine product. google.com The product can then be isolated by cooling the reaction mixture, filtering, washing, and drying. google.com

An alternative described synthesis involves reacting N,N-di-n-propyl-3-chloro-2,6-dinitro-4-trifluoromethylaniline with ethanolic ammonia in a sealed tube at 100°C for 68 hours. prepchem.com After cooling and purification, Prodiamine is obtained as orange needles. prepchem.com

Table 1: Key Reactants and Intermediates in Established Prodiamine Synthesis

Compound NameRole
2,4-dichloro-3,5-dinitro trifluorotolueneStarting Material
di-n-propylamineReagent (Step 1)
Inorganic Base (e.g., Potassium Carbonate)Reagent (Step 1)
N,N-di-n-propyl-amino-3-chloro-2,6-dinitro-4-trifluorotolueneIntermediate
AmmoniaReagent (Step 2)
Solvent (e.g., DMF, NMP, DMSO)Reaction Medium
N,N-di-n-propyl-3-chloro-2,6-dinitro-4-trifluoromethylanilineAlternative Starting Material/Intermediate
Ethanolic AmmoniaReagent in Alternative Synthesis

Exploration of Novel Synthetic Routes for Prodiamine and Its Derivatives

Research into the synthesis of dinitroanilines is ongoing, with a focus on improving efficiency, cost-effectiveness, and environmental footprint. Innovations in this area include the development of "improved synthesis" methods for Prodiamine, as noted by companies such as Soros Molecules India, which often focus on green chemistry principles like maximizing atom economy and utilizing catalysis to enhance energy efficiency. sorosindia.com

The synthesis of various derivatives of the core dinitroaniline structure is also an area of interest, often for the development of new herbicides or other biologically active molecules. For instance, the synthesis of N-(hydroxybenzylidene)-N′-[2,6-dinitro-4-(trifluoromethyl)]phenylhydrazines has been reported, starting from precursors related to Prodiamine's synthetic intermediates. researchgate.net These synthetic efforts highlight the versatility of the dinitroaniline scaffold for chemical modification.

Investigation of Chemical Reactivity and Transformation Pathways

The chemical reactivity of Prodiamine is largely dictated by its dinitroaniline structure. The electron-withdrawing nature of the two nitro groups and the trifluoromethyl group makes the aromatic ring susceptible to nucleophilic attack. cdnsciencepub.com Studies on related dinitroaniline herbicides like trifluralin (B1683247) and benefin have shown that they can react with nucleophiles such as hydroxide and sulfite (B76179) ions to form Meisenheimer complexes. cdnsciencepub.com These reactions can lead to the displacement of substituents on the aromatic ring. cdnsciencepub.com

Prodiamine itself is subject to degradation in the environment through various transformation pathways. Photolysis, or breakdown by sunlight, is a primary route of dissipation. orst.eduresearchgate.net The half-life of Prodiamine in water exposed to sunlight is very short. orst.edu Microbial degradation in the soil also contributes to its breakdown, although it has a moderate persistence in soil. orst.eduresearchgate.net The lipophilic nature of dinitroanilines like Prodiamine means they have low water solubility and tend to bind to soil, which limits their mobility. coresta.org

Stereochemical Considerations in Prodiamine Synthesis

A key aspect of a molecule's chemical properties can be its stereochemistry. However, in the case of Prodiamine, this is not a factor. The molecule is achiral, meaning it does not have a non-superimposable mirror image. ncats.io An examination of its structure reveals no stereocenters. ncats.io Therefore, during its synthesis, there are no considerations for producing specific stereoisomers, which simplifies the manufacturing process as no chiral resolutions or asymmetric synthesis steps are required.

Environmental Fate and Degradation Pathways of Prodiame

Photolytic Degradation Processes

Photolysis, the breakdown of compounds by light, represents a significant route for prodiamine (B1679157) dissipation in the environment, occurring in both aquatic and terrestrial systems exposed to sunlight. apvma.gov.auorst.edu

Aqueous Photolysis Mechanisms and Kinetics

Prodiamine is known to degrade rapidly in water upon exposure to light. Studies utilizing simulated sunlight have demonstrated complete loss of prodiamine in sterile natural water within a 24-hour period, and a 91.5% reduction in concentration was observed in a pH 7 buffer over the same timeframe. apvma.gov.au The rate of aqueous photolysis can be quite fast; for instance, a study conducted in saltwater under light intensity 2.4 times that of natural sunlight reported a half-life of merely 7.6 minutes. apvma.gov.au Under simulated sunlight conditions, reported half-lives for prodiamine in water range from 2.3 to 7.3 hours. orst.edu When considering the combined presence of the parent compound and its degradation products, an aqueous photolysis half-life of approximately 91.2 hours (3.8 days) has been noted. regulations.gov

The primary products resulting from photodegradation in aqueous environments include dealkylated species such as N-despropylprodiamine, along with further benzimidazole (B57391) derivatives and transient polar compounds. apvma.gov.au The available data suggest that aqueous photolysis is a significant environmental degradation pathway for prodiamine, leading to the ready and substantial breakdown of the parent compound. apvma.gov.au

Soil Photolysis Dynamics and Product Formation

Photodegradation of prodiamine also takes place on the soil surface. When mixed with a loam soil and exposed to natural sunlight, prodiamine degraded with a determined half-life ranging between 50 to 63 hours. apvma.gov.au Another study investigating soil photolysis under simulated sunlight conditions reported a more rapid degradation, with the percentage of applied radioactivity decreasing from 97.9% at the start to 13.2% by day 14, corresponding to a half-life of 5.2 days. apvma.gov.au An alternative reported half-life for soil photolysis is approximately 10.6 days. regulations.gov

Soil photolysis results in the formation of several degradation products, including N-despropylprodiamine, N,N-didespropylprodiamine, and N-despropylbenzimidazole. apvma.gov.au Additionally, amino-benzimidazoles are formed, which can undergo further degradation, contributing to the formation of significant amounts of soil-bound residues. apvma.gov.au Photolysis on the soil surface is considered a significant route of degradation for prodiamine in the environment. apvma.gov.au

Atmospheric Photodegradation Kinetics

Based on its reactivity with hydroxyl radicals present in the troposphere, the estimated atmospheric photodegradation half-life for prodiamine is calculated to be 5.35 hours. apvma.gov.au Despite having very low volatility, any prodiamine that reaches the troposphere is expected to degrade rapidly through photochemical reactions. apvma.gov.auorst.edu

Biological and Biochemical Degradation

Biological and biochemical processes, particularly within the soil matrix, play a crucial role in the degradation of prodiamine.

Aerobic Soil Metabolism and Metabolite Identification

Under aerobic soil conditions, prodiamine applied to the soil is subject to extensive degradation. apvma.gov.au A laboratory study indicated that the concentration of soil-incorporated prodiamine decreased over time, with only 7.2% of the initial application remaining after 365 days. apvma.gov.au The calculated half-life for aerobic soil metabolism in a Kenyon loam soil was reported as 57 days. epa.govepa.gov Other reported aerobic soil half-lives include approximately 2 months epa.govepa.gov, around 69 days in sandy loam soil orst.edu, 91.4 days regulations.gov, and a typical DT₅₀ of 120 days. herts.ac.uk When the total radioactivity (parent plus degradates) was considered, the aerobic soil metabolism half-life was reported to be 657 days. regulations.gov

The principal degradate identified under aerobic soil metabolism is 6-amino-2-ethyl-7-nitro-1-propyl-5-trifluoromethyl-benzimidazole, also referred to as 6-amino-benzimidazole or prodiamine benzimidazole. epa.govepa.govregulations.gov This metabolite can exhibit persistence; in one study, its concentration peaked at 0.82 µg/g (representing 33% of the applied amount) at 270 days and showed a slight decrease to 0.74 µg/g (29.60% of applied) by 365 days. epa.govregulations.gov Other metabolites detected in aerobic soil environments include despropyl prodiamine, which reached its maximum concentration after 60 days, and reduced prodiamine. epa.gov An increase in unextractable residues in the soil matrix was also observed under aerobic conditions over time. epa.gov The formation of primary metabolites occurs through various mechanisms, including N-dealkylation, ring cyclization, hydroxylation of the phenyl ring, and conjugation reactions. epa.gov

Data Table: Aerobic Soil Metabolism Half-Lives

Soil Type/ConditionsHalf-life (days)Source
Kenyon loam (laboratory)57 epa.govepa.gov
Aerobic soil (general)~60 wikipedia.org
Sandy loam~69 orst.edu
Aerobic soil (general)91.4 regulations.gov
Aerobic soil (typical DT₅₀)120 herts.ac.uk
Aerobic soil (parent + degradates)657 regulations.gov

Anaerobic Soil Metabolism and Metabolite Identification

Prodiamine also undergoes extensive degradation under anaerobic soil conditions. apvma.gov.au In a study that involved an initial 30-day aerobic phase followed by a 63-day anaerobic phase, 6.4% of the initially applied prodiamine remained after a total of 93 days. apvma.gov.au Reported anaerobic soil half-lives include 12.7 days, based on limited data apvma.gov.au, and 30 days. regulations.gov

Under anaerobic conditions, minor amounts (less than 5% of the applied radioactivity) of 6-amino-1-propyl-benzimidazole and 4-amino-1-propyl-benzimidazole are produced via the cyclisation of prodiamine. apvma.gov.au Reduced prodiamine and despropylprodiamine were also observed. apvma.gov.au A notable increase in soil unextractable material occurred during the anaerobic phase, accounting for 54.4% of the applied radioactivity at 93 days. apvma.gov.au In the anaerobic water phases of water/sediment systems, an unidentified compound, believed to be an amino derivative of prodiamine resulting from the reduction of one of its nitro groups, was detected. apvma.gov.au

Data Table: Anaerobic Soil Metabolism Half-Lives

Soil Type/ConditionsHalf-life (days)Source
Anaerobic soil (limited data)12.7 apvma.gov.au
Anaerobic soil30 regulations.gov

Microbial Degradation Mechanisms and Enzyme Systems

Microbial degradation is a significant factor in the dissipation of prodiamine in soil, particularly under anaerobic conditions. Studies indicate that degradation in aerobic soils is slower compared to anaerobic conditions. apvma.gov.au For instance, the soil concentration of prodiamine after 400 days under aerobic conditions was 30.5% of the initial concentration, while it was only 5.9% after 120 days under anaerobic conditions. apvma.gov.au Soil-incorporated prodiamine degrades more slowly than surface-applied prodiamine. apvma.gov.au In a laboratory study, soil-incorporated prodiamine had a calculated soil half-life of 57 days, with 7.2% of the originally applied amount remaining after 365 days. apvma.gov.au

A major degradate identified is 6-amino-2-ethyl-7-nitro-1-propyl-5-trifluoromethylbenzimidazole, which constituted up to 29.6% of the originally applied prodiamine after 365 days in a laboratory study. apvma.gov.au Reduced prodiamine and despropyl-prodiamine were also observed as minor degradates. apvma.gov.au In an aerobic/anaerobic soil crossover study, after 93 days, 6.4% of the applied prodiamine remained, with small amounts of cyclization products like 6-amino-1-propyl-benzimidazole and 4-amino-1-propyl-benzimidazole, as well as reduced prodiamine and despropylprodiamine. apvma.gov.au The aerobic soil half-life was reported as 30 days, while the anaerobic half-life was 12.7 days based on limited data. apvma.gov.au

While specific enzyme systems involved in the microbial degradation of prodiamine are not extensively detailed in the provided search results, the formation of amino-benzimidazoles and reduced prodiamine suggests enzymatic transformations involving nitro group reduction and cyclization.

Biodegradation in Aquatic Systems

In aerobic and anaerobic water/sediment systems, prodiamine is expected to break down and/or partition to the sediment, followed by further degradation and an increase in unextractable sediment material. apvma.gov.au Mineralization is not anticipated to be significant. apvma.gov.au

Photolysis is a significant route of degradation for prodiamine in the aquatic environment. apvma.gov.au In saltwater exposed to light, prodiamine underwent rapid degradation with an aquatic photolysis half-life of 7.6 minutes. apvma.gov.au Major photodegradation products included the dealkylated N-despropylprodiamine, further benzimidazole derivatives, and transitory polar compounds. apvma.gov.au The half-life of prodiamine in water exposed to sunlight is reported to be very short, ranging from 2.3 to 7.3 hours. orst.edu The half-life in aerobic water conditions is around 18.3-24.9 days. orst.edu

In constructed wetlands designed to treat nursery runoff, mean prodiamine removal ranged from 49% to 65% of the total influent, attributed to both microbial degradation and sorption. omicsonline.org

Hydrolytic Stability Studies

Prodiamine is stable to hydrolysis across a range of environmental pH values. apvma.gov.auepa.govepa.govwordpress.com Studies show less than 10% hydrolysis occurred over a 30-day period at pH 4, 7, and 9 at temperatures between 24-26°C. apvma.gov.au In saltwater at pH 8.0, slight hydrolysis was observed, with 92% of the original amount remaining after 30 days. apvma.gov.au Hydrolysis in environmental waters or seawater is not expected to be a primary degradation route for prodiamine. apvma.gov.au

Sorption and Desorption Dynamics in Environmental Matrices

Prodiamine exhibits strong adsorption to soil, which significantly influences its environmental fate and mobility. orst.eduapvma.gov.auepa.govepa.govlabelsds.comgrowcycle.com

Adsorption to Soil Organic Matter and Minerals

Prodiamine binds tightly to soil particles, forming a chemical barrier in the upper soil layer. growcycle.com Adsorption to soil organic matter and minerals is a primary factor controlling its sorption behavior. wordpress.comregulations.govresearchgate.netepa.gov The majority of soil-applied prodiamine is expected to be strongly adsorbed to the soil. apvma.gov.au

Studies using batch equilibrium adsorption/desorption measurements have shown high Koc values for prodiamine, indicating strong adsorption. apvma.gov.auepa.govepa.govepa.gov In one study with four soils, Koc values ranged from 9310 to 19540. apvma.gov.auepa.govepa.gov Another study with two soils reported Koc values of 5442 and 5654. apvma.gov.auepa.govepa.gov Aged residues of prodiamine on a loam soil had a Koc value of 6070, suggesting that aged residues retain their strong adsorption characteristics. apvma.gov.auepa.govepa.gov

The adsorption of non-ionic pesticides like prodiamine is primarily controlled by the organic matter content of soils. irost.irnih.gov Sorption has been reported to increase when soils are amended with organic matter. irost.ir While not explicitly detailed for prodiamine in the provided texts, general principles of herbicide adsorption suggest that clay minerals also contribute significantly to sorption, particularly for polar, nonionic, or ionizable pesticides. irost.irpjoes.com The presence of nitro groups in the dinitroaniline structure can influence interactions with soil colloids. ucanr.edu

Studies on other herbicides indicate that factors such as soil pH, clay content, and the type of clay minerals (e.g., 1:1 vs. 2:1) can influence adsorption. pjoes.commdpi.commdpi.com Higher organic matter content generally leads to greater adsorption. irost.iroregonstate.eduacs.org

Desorption Kinetics and Influencing Factors

Desorption is the process by which a chemical is released from the adsorbed state back into the soil solution or gas phase. The strong adsorption of prodiamine suggests that its desorption from soil is limited.

While specific detailed desorption kinetics studies for prodiamine are not extensively provided, research on other herbicides indicates that factors such as contact time, initial concentration, soil dosage, pH, and ionic strength can influence desorption. mdpi.com Increased relative humidity has been shown to increase the desorption fraction of dinitroaniline herbicides, including prodiamine, from soil-generated particles. nih.gov Desorption of dinitroanilines generally decreases in the order trifluralin (B1683247) > pendimethalin (B1679228) > prodiamine, suggesting prodiamine is less prone to desorption compared to these related compounds. nih.gov

Desorption can also be affected by competition for adsorption sites. nih.gov The strong binding of prodiamine to soil organic matter and minerals implies that a significant portion of the applied herbicide may become less available for desorption over time, potentially leading to the formation of bound residues. apvma.gov.au

Mobility and Transport Phenomena in Soil Systems

The strong adsorption of prodiamine to soil particles significantly limits its mobility and transport within soil systems. orst.eduapvma.gov.auepa.govepa.govwordpress.comregulations.govepa.govepa.gov

Measurements of soil mobility using batch equilibrium adsorption/desorption studies consistently show that the majority of soil-applied prodiamine is expected to be immobile once adsorbed. apvma.gov.auepa.govepa.gov The high Koc values (ranging from 5442 to 19540) are indicative of prodiamine being immobile in soil. apvma.gov.auepa.govepa.gov

Movement of prodiamine and its degradation products to lower soil horizons is generally insignificant under both aerobic and anaerobic conditions. apvma.gov.au Field studies on turf have also indicated that prodiamine does not move significantly beyond the top few centimeters of soil. epa.govregulations.govepa.gov

Because of its low solubility in water, short photolytic half-life, and lack of mobility, prodiamine is not expected to readily reach groundwater. orst.eduepa.govepa.govepa.gov However, if it were to reach groundwater, it could persist there due to the absence of photolysis, which is a major degradation route. epa.govepa.govepa.gov

While the parent compound is largely immobile, the mobility of the major degradate, prodiamine benzimidazole, has been a subject of investigation, though acceptable data to fully define its mobility have been noted as lacking in some older reviews. epa.govepa.gov Some evidence suggested the degradate might be more mobile than the parent compound. epa.gov

Factors influencing mobility include soil properties such as organic matter content, clay content, and texture, as well as environmental conditions like water content and rainfall/irrigation which are necessary for activation but can also lead to runoff if excessive. growcycle.comoregonstate.eduamazonaws.com However, the strong adsorption of prodiamine generally overrides these factors in terms of significant downward movement through the soil profile.

Data Tables

Based on the search results, the following table summarizes key environmental fate parameters for prodiamine:

ParameterValueEnvironmental RelevanceSource Index
Water Solubility (25°C)0.013 ppm wordpress.com, 0.05 ppm epa.govepa.govbeyondpesticides.orgVery low, limits dissolution and mobility epa.govwordpress.comepa.govbeyondpesticides.org
Hydrolysis Half-life (pH 4, 7, 9)> 30 days (stable) apvma.gov.auepa.govepa.govwordpress.comHydrolysis is not a major degradation route apvma.gov.auepa.govepa.govwordpress.com
Aquatic Photolysis Half-life7.6 minutes (saltwater) apvma.gov.au, 2.3-7.3 hours (sunlight) orst.eduRapid degradation in sunlit water orst.eduapvma.gov.au
Soil Photolysis Half-life5.2 days apvma.gov.au, 50-63 hours apvma.gov.au, 106 days wordpress.comCan be a significant degradation route on soil surface apvma.gov.auwordpress.com
Aerobic Soil Metabolism Half-life57 days apvma.gov.auregulations.govepa.gov, ~2 months epa.govepa.govepa.govepa.gov, 106 days (average) wordpress.comModerately persistent in aerobic soil apvma.gov.auepa.govepa.govwordpress.comregulations.govepa.govepa.gov
Anaerobic Soil Metabolism Half-life12.7 days (limited data) apvma.gov.au, 19 days wordpress.comFaster degradation under anaerobic conditions apvma.gov.auwordpress.com
Koc Values5442 - 19540 apvma.gov.auepa.govepa.govStrong adsorption, indicating immobility apvma.gov.auepa.govepa.gov

Interactive Data Table (Conceptual - requires implementation)

Note: The interactive table functionality requires external libraries (e.g., DataTables.net) and is presented here conceptually based on the data extracted.

Advanced Oxidation Processes for Environmental Remediation

Formation and Characterization of Bound Residues in Soil

The formation of bound residues in soil is a significant aspect of prodiamine's environmental fate. Prodiamine binds tightly to soil orst.eduwikipedia.orgorst.edu, and studies have shown the formation of significant amounts of soil-bound residues during its degradation apvma.gov.au. For instance, soil photolysis leads to the formation of amino-benzimidazoles which further degrade to form substantial amounts of soil-bound residues apvma.gov.au. Under anaerobic soil conditions, coupled with the degradation of prodiamine, a large increase in soil unextractable material has been observed, making up a considerable percentage of the applied radioactivity apvma.gov.au. The level of bound residues was found to be higher under anaerobic conditions compared to aerobic conditions epa.gov. The characterization of these bound residues is important for understanding their long-term fate and potential environmental impact, although detailed characterization data were not extensively provided in the consulted sources.

Advanced Analytical Methodologies for Prodiame and Its Metabolites

Chromatographic Techniques Development and Optimization

Chromatographic methods are essential for separating prodiamine (B1679157) and its metabolites from complex sample matrices before detection and quantification. Method development and optimization focus on achieving adequate resolution, sensitivity, and throughput.

Gas Chromatography (GC) with Selective Detectors (e.g., ECD, MSD)

Gas chromatography (GC) is a widely used technique for the analysis of volatile or semi-volatile compounds like prodiamine. GC coupled with selective detectors such as the Electron Capture Detector (ECD) or Mass Selective Detector (MSD) provides sensitivity and selectivity.

A method for the determination of prodiamine and its metabolite, 6-amino-imidazole, in soil utilizes GC with an Electron Capture Detector (GC/EC) for quantitative analysis epa.gov. GC coupled with a Mass Selective Detector (GC/MSD) is also employed for confirmation of identity epa.gov. In one study, GC/EC analysis showed mean recoveries and relative standard deviations (RSDs) within guideline requirements for both prodiamine and 6-amino-imidazole in soil at fortification levels of 0.01 mg/kg and 0.1 mg/kg epa.gov. GC/MS analysis also yielded results within guidelines, though some RSDs for prodiamine at the higher fortification level were slightly elevated epa.gov.

Retention times for prodiamine and 6-amino-imidazole have been reported for both GC/EC and GC/MSD methods. Using a Hewlett Packard Series 7890A GC coupled with a micro electron capture detector (µEC), retention times were approximately 5.6 and 8.7 minutes for prodiamine and 6-amino-imidazole, respectively epa.gov. With a Hewlett Packard Series 6890 GC coupled with a Series 5973 MSD, retention times were around 9.6 and 10.4 minutes epa.gov. For GC/MS, specific ions are monitored for quantitation and confirmation, such as m/z 321, 279, and 333 for prodiamine and m/z 316, 228, and 239 for 6-amino-imidazole epa.gov. The Limit of Quantification (LOQ) for both analytes in soil using GC/EC and GC/MS has been established at 0.01 mg/kg in some validations epa.gov.

GC/MSD can offer significant time savings compared to using multiple specific detectors for analyzing complex matrices lcms.cz. It provides structural elucidation for analyte identification and can analyze hundreds of compounds in a single run, overcoming peak overlap issues encountered with non-MS methods lcms.czmdpi.com.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for analyzing less volatile or more polar compounds, including prodiamine and its metabolites mdpi.com. This coupling provides both separation and sensitive detection with mass information.

HPLC-MS has been used in studies investigating the dissipation dynamics of prodiamine in rice researchgate.net. While specific details of HPLC-MS method development and optimization for prodiamine are not extensively detailed in the provided snippets, the coupling of HPLC with MS is a standard approach for pesticide analysis, offering advantages in sensitivity and selectivity perkinelmer.com.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the analysis of pesticide residues and metabolites in various complex matrices acs.orgperkinelmer.comrsc.org. LC-MS/MS offers enhanced selectivity through the use of multiple reaction monitoring (MRM) transitions, which helps to minimize matrix interferences perkinelmer.com.

LC-MS/MS methods have been developed for the determination of prodiamine in various matrices shimadzu.comcofrac.fr. In a method for determining 326 residual pesticides in rice, prodiamine was analyzed using LC-MS/MS with a retention time of 9.179 minutes shimadzu.com. The target MRM transition for prodiamine was m/z 321.10 > 279.10, with a collision energy of 6 shimadzu.com. This method achieved a determination coefficient (R²) of 0.999 and an LOQ of 0.01 mg/kg for prodiamine in rice shimadzu.com. The accuracy at LOQ was reported as 99.00%, with a recovery of 84.13% and a precision (% RSDR, n=6) of 7.75% shimadzu.com.

LC-MS/MS is particularly useful for analyzing polar and less volatile compounds that are not suitable for GC mdpi.com. It offers high sensitivity and selectivity, making it a preferred method for confirmatory analysis of pesticide residues perkinelmer.com. While prodiamine and metolachlor (B1676510) analyzed simultaneously by LC-MS/MS showed relatively high LOD and LOQ values compared to other compounds in one study, LC-MS/MS generally offers excellent sensitivity acs.org. The technique allows for the simultaneous determination of multiple analytes, including metabolites rsc.orgrsc.org.

Here is a summary of some chromatographic parameters and findings:

TechniqueAnalyteMatrixDetectorRetention Time (min)LOQ (mg/kg)MRM Transition (m/z)Collision Energy (eV)Recovery (%)Precision (% RSD)
GC/ECProdiamineSoilµEC~5.60.01N/AN/A70-120≤20
GC/EC6-amino-imidazoleSoilµEC~8.70.01N/AN/A70-120≤20
GC/MSDProdiamineSoilMSD~9.60.01321, 279, 333N/A70-120≤20 (mostly)
GC/MSD6-amino-imidazoleSoilMSD~10.40.01316, 228, 239N/A70-120≤20
LC-MS/MSProdiamineRiceMS/MS9.1790.01321.10 > 279.10684.137.75

Spectroscopic Characterization Methods

Spectroscopic methods provide valuable information about the structure and functional groups of prodiamine and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules numberanalytics.comox.ac.ukmdpi.com. It provides detailed information about the number and type of atoms, their connectivity, and spatial arrangement numberanalytics.comox.ac.uk.

NMR spectroscopy is a key tool in the structural elucidation of organic compounds numberanalytics.comox.ac.uk. While specific NMR data for prodiamine or its metabolites were not found in the provided search results, NMR is routinely used in the characterization of newly synthesized compounds and metabolites to confirm their structures epo.org. Techniques such as 1D (e.g., ¹H NMR) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are fundamental in assigning resonances and establishing connectivity, which is crucial for complete structural determination ox.ac.ukmdpi.comnih.gov.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and molecular structure based on their characteristic molecular vibrations savemyexams.comlibretexts.orgrenishaw.comslideshare.netamericanpharmaceuticalreview.com.

IR spectroscopy measures the absorption of infrared radiation by a sample, which causes changes in the vibrational energy levels of the molecules savemyexams.comlibretexts.orgslideshare.net. Different functional groups and bonds within a molecule absorb IR radiation at specific frequencies, creating a unique "fingerprint" spectrum that can be used for identification and structural analysis savemyexams.comlibretexts.orgslideshare.netmdpi.compressbooks.pub.

Raman spectroscopy, on the other hand, measures the inelastic scattering of light as it interacts with molecular vibrations renishaw.comamericanpharmaceuticalreview.commdpi.com. Like IR spectroscopy, Raman spectroscopy provides a unique vibrational fingerprint of a molecule renishaw.comamericanpharmaceuticalreview.com. The positions and intensities of Raman bands are related to the vibrational modes of the molecule and can provide information about its chemical and structural characteristics renishaw.commdpi.com.

Both IR and Raman spectroscopy can be used for qualitative and quantitative analysis libretexts.orgamericanpharmaceuticalreview.com. While specific IR or Raman spectra or detailed vibrational analysis of prodiamine were not found in the provided search results, these techniques are valuable for confirming the presence of specific functional groups within the prodiamine molecule and its metabolites and for studying their molecular structure and interactions savemyexams.comlibretexts.orgrenishaw.comslideshare.netamericanpharmaceuticalreview.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Method Validation Parameters for Environmental Samples

Method validation is a crucial step in ensuring the reliability and accuracy of analytical results for environmental samples. For Prodiame and its metabolites, key validation parameters include the determination of detection and quantification limits, assessment of accuracy, precision, and recoveries, and the evaluation and mitigation of matrix effects.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration at which the analyte can be quantitatively determined with acceptable accuracy and precision. In environmental analysis of this compound and its metabolite 6-amino-imidazole in soil, the LOQ has been reported as 0.01 mg/kg when using GC/EC and GC/MS analysis. sarchemlabs.com Another method for these compounds in soil using GC/ECD reported a limit of detection of 0.01 ppm, which is equivalent to 0.01 mg/kg., For a broader range of dinitroaniline herbicides, including prodiamine, analyzed in environmental samples such as surface water, soil, and tomato using GC-MS/MS, the LOQ values ranged from 0.4 to 2 µg/kg in surface water and 2 to 10 µg/kg in soil and tomato samples. The corresponding LODs in this multi-residue method ranged from 0.3 to 3.3 µg/L. Generally, the LOQ is statistically related to the LOD, often cited as approximately 10/3 times the LOD.

Accuracy, Precision, and Recoveries

Accuracy refers to the closeness of a measured value to the true value, while precision describes the reproducibility of measurements. Recoveries assess the efficiency of the analytical method in extracting and detecting the analyte from the sample matrix. For this compound and its metabolite 6-amino-imidazole in soil, mean recoveries and relative standard deviations (RSDs) from GC/EC and GC/MS analysis were found to be within typical guideline requirements (mean 70-120%; RSD ≤20%) at fortification levels of 0.01 mg/kg (LOQ) and 0.1 mg/kg (10×LOQ). sarchemlabs.com However, some RSDs for GC/MS analysis at the 10×LOQ level were slightly higher, ranging from 22.7% to 23.5%. sarchemlabs.com In a method for multiple dinitroaniline herbicides including prodiamine, percentage recoveries at the LOQ ranged from 64.1% to 87.9%, with inter-day repeatability (RSD) of ≤ 15.1%. Acceptable recovery rates in environmental analysis are commonly considered to be within the range of 70-120%., Precision is often evaluated using the relative percent difference (RPD) between replicate samples.

Matrix Effects and Their Mitigation

Matrix effects occur when components in the sample matrix interfere with the detection and quantification of the target analyte, potentially leading to signal suppression or enhancement. These effects are particularly challenging in the analysis of complex environmental matrices like soil.,, Matrix effects can significantly impact the accuracy and reproducibility of analytical results., In the analysis of this compound and 6-amino-imidazole in soil using GC/µEC, matrix effects were investigated and deemed not significant, allowing for the use of solvent standards. sarchemlabs.com However, matrix effects were not studied for the GC/MS analysis in that report. sarchemlabs.com Common strategies to mitigate matrix effects include using matrix-matched calibration, where calibration standards are prepared in an extract of a blank matrix similar to the samples being analyzed.,, Standard addition and the use of internal standards are also techniques employed to compensate for matrix-induced signal variations.,, Employing effective cleanup techniques during sample preparation, such as dispersive solid-phase extraction (d-SPE), can help remove interfering matrix components and thus reduce matrix effects.

Sample Preparation Techniques for Complex Environmental Matrices

Effective sample preparation is essential for isolating and concentrating this compound and its metabolites from complex environmental matrices like soil and water, while also removing interfering substances.

Extraction Methodologies (e.g., QuEChERS)

Various extraction methodologies are employed for the analysis of this compound and its metabolites in environmental samples. One reported method for the determination of this compound and its metabolite 6-amino-imidazole in soil involves extracting 20-gram aliquots of the sample by shaking with methanol., Following extraction, the samples are centrifuged, and aliquots of the supernatant are taken., Further cleanup steps in this method include diluting the extracts with a 5% NaCl solution, extracting three times with dichloromethane (B109758), and cleaning up the extract using silica (B1680970) gel column chromatography.,

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another approach that has been applied to the analysis of dinitroaniline herbicides, including prodiamine, in environmental samples such as surface water, soil, and tomato., QuEChERS is recognized for being a more environmentally friendly and sustainable sample preparation technique due to its speed, simplicity, reduced use of hazardous solvents, and lower cost., This method typically involves an initial extraction step, often using acetonitrile (B52724), followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove matrix interferences. The addition of salts or buffers during the extraction aids in partitioning the analytes into the organic phase. Modified QuEChERS methods have been developed to enhance the extraction and cleanup of pesticide residues from various complex matrices., Other extraction techniques used in environmental analysis include solid-phase extraction (SPE) and liquid-liquid partitioning.,

Clean-up Procedures (e.g., Solid-Phase Extraction, Column Chromatography)

Effective clean-up procedures are essential in the analysis of this compound and its metabolites from complex environmental matrices such as soil and water to minimize matrix interference and improve the accuracy and sensitivity of detection methods. Both Solid-Phase Extraction (SPE) and column chromatography have been employed for this purpose.

For soil samples, a method involves extracting 20-gram aliquots by shaking with methanol. The samples are then centrifuged, and aliquots of the supernatant are taken. These aliquots (equivalent to 5 g of sample) are diluted with a 5% NaCl solution and subjected to liquid-liquid extraction three times with dichloromethane. The combined dichloromethane extracts are then evaporated to near dryness using a rotary evaporator at 40°C, followed by complete evaporation to dryness with a gentle stream of nitrogen. The residue is dissolved in 5 mL of 10% ethyl ether in pentane (B18724), preparing the sample for silica gel column chromatography clean-up. epa.govepa.gov

Silica gel column chromatography is a key step in purifying the extract. A method describes preparing a silica gel column by adding 20 g of 3% water-deactivated silica gel to a separatory funnel containing 70 mL of 10% ethyl ether in pentane. After shaking, the mixture is quickly drained into a chromatographic column plugged with glass wool. The separatory funnel is rinsed with 10 mL of 10% ethyl ether in pentane and added to the column. Once the silica gel settles, a 1.0 cm layer of granular Na₂SO₄ is added, and the solvent is drained to just above the Na₂SO₄ layer. The sample solution is then applied to the column and allowed to drain to the top of the Na₂SO₄ before further elution. epa.govepa.gov The column is initially eluted with 75 mL of 10% ethyl ether in pentane, and this eluate, containing this compound, is collected. epa.gov Another clean-up method for pesticides, including this compound, in sediment samples involves accelerated solvent extraction (ASE®), followed by high-performance liquid chromatography (HPLC) with gel-permeation chromatography (GPC) for sulfur removal, and additional clean-up using either carbon/alumina solid-phase extraction (SPE) or Florisil®. usgs.gov Reversed-phase silica gel column chromatography has also been used as a cleanup step for this compound analysis. sut.ac.th

Solid-Phase Extraction (SPE) is a versatile sample preparation technique that isolates, purifies, and concentrates analytes from complex mixtures based on their physical and chemical properties. organomation.com It utilizes a solid adsorbent material (sorbent) to selectively retain or exclude target compounds. organomation.com Compared to traditional liquid-liquid extraction (LLE), SPE often provides higher and more consistent analyte recoveries and requires less organic solvent. organomation.com Studies have investigated SPE procedures for determining the recoveries of herbicides, including this compound, from water samples using C18 cartridges and disks. cambridge.orgcambridge.org Initial recoveries for this compound using both C18 cartridges and disks with acetone (B3395972) as the elution solvent were low (23 to 47%). cambridge.orgcambridge.org However, changing the elution solvent from acetone to acetonitrile significantly improved the recovery of this compound, resulting in a three- to four-fold increase. cambridge.orgcambridge.org For C18 disks, acetonitrile increased the recovery of this compound. cambridge.orgcambridge.org Increasing the amount of acetone eluting solvent also increased the recovery of this compound from disks. cambridge.orgcambridge.org The selection of an SPE method depends on the specific herbicides, expected concentrations, and the volume of water being processed. cambridge.orgcambridge.org C18 SPE cartridges have been used for the extraction of dinitroaniline herbicides, including this compound, from water samples. researchgate.net

The table below summarizes research findings on this compound recovery using different SPE conditions:

SPE MatrixElution SolventThis compound Recovery (%)Reference
C18 CartridgesAcetone23 - 47 cambridge.orgcambridge.org
C18 DisksAcetone23 - 47 cambridge.orgcambridge.org
C18 CartridgesAcetonitrile3-4 fold increase cambridge.orgcambridge.org
C18 DisksAcetonitrileIncreased cambridge.orgcambridge.org
C18 DisksIncreased Acetone VolumeIncreased cambridge.orgcambridge.org

Development of Novel Sensor Technologies for Environmental Monitoring

The development of novel sensor technologies offers promising avenues for the rapid and in-situ environmental monitoring of contaminants like this compound. While the provided search results discuss environmental monitoring systems and sensor technologies in a general context, specific details on novel sensor technologies specifically developed for this compound or its metabolites are not explicitly detailed.

Environmental monitoring systems often utilize various types of sensors, including chemical sensors for measuring gases in the air. scanmatic.com These systems can collect real-time data and act as early detection systems if environmental conditions deviate from normal. youtube.com Advances in manufacturing have led to the proliferation of inexpensive environmental sensors capable of detecting a variety of chemical and physical metrics. epri.com These low-cost sensors are being explored for environmental management and research. epri.com

General sensor technologies for environmental monitoring include optical sensors for air particles and chemical sensors for various gases. scanmatic.com These systems can be equipped with data loggers and communicate data wirelessly. scanmatic.com The potential exists to integrate sensor technology directly into devices for acquiring environmental data in the field. online-journals.org

While the current information highlights the broader landscape of environmental monitoring technologies and the application of SPE and column chromatography for sample preparation in this compound analysis, the development of novel sensor technologies specifically tailored for the direct detection and monitoring of this compound and its metabolites in environmental matrices is an area where further research and reporting are needed based on the provided search results.

Molecular Interactions and Mechanistic Insights of Prodiame

Computational Chemistry and Molecular Modeling Studies

Computational approaches, such as quantum chemical calculations and molecular modeling, play a significant role in understanding the electronic structure, reactivity, and interactions of molecules like prodiamine (B1679157) with biological targets. nih.govni.ac.rsaspbs.comu-tokyo.ac.jp

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic distribution and conformational behavior of molecules. These calculations can provide insights into the inherent properties of prodiamine that govern its reactivity and interactions. While specific detailed quantum chemical studies solely focused on prodiamine's electronic structure and reactivity in the context of its herbicidal action were not extensively detailed in the provided search results, such methods are generally applied to understand the fundamental chemical characteristics of active compounds. nih.govni.ac.rsaspbs.comu-tokyo.ac.jp These calculations can help predict how the electron density is distributed within the prodiamine molecule, which can influence its ability to interact with binding sites on target proteins like tubulin.

Molecular Docking and Dynamics Simulations with Biological Macromolecules

Molecular docking and dynamics simulations are computational techniques used to model the interaction between a small molecule (ligand), such as prodiamine, and a biological macromolecule, such as tubulin. nih.govmdpi.commdpi.commdpi.com Molecular docking predicts the preferred binding orientation and affinity of the ligand to the target site. nih.govmdpi.commdpi.com Molecular dynamics simulations extend this by simulating the movement and behavior of the molecular system over time, providing insights into the stability of the complex and the dynamic nature of the interaction. nih.govmdpi.com

While direct molecular docking and dynamics studies specifically detailing prodiamine's interaction with plant tubulin were not prominently featured in the search results, related studies on other tubulin-binding agents and dinitroaniline herbicides highlight the application of these methods. For instance, molecular docking has been used to investigate the binding of other compounds to α-tubulin, identifying potential binding cavities and key interacting residues. mdpi.comresearcher.life Molecular dynamics simulations are valuable for examining protein-ligand complexes like those involving tubulin, helping to analyze structural changes upon ligand binding. mdpi.com These computational tools can help predict how prodiamine fits into the tubulin binding site and the stability of the resulting complex, contributing to the understanding of its inhibitory mechanism.

Structure-Activity Relationship (SAR) Elucidation using Computational Approaches

Computational approaches are instrumental in elucidating Structure-Activity Relationships (SAR). By analyzing the chemical structures of prodiamine and its analogs and correlating them with their observed herbicidal activity, computational methods can help identify the structural features crucial for binding to tubulin and inhibiting microtubule assembly. While specific computational SAR studies for prodiamine were not detailed, this is a common application of computational chemistry in herbicide discovery and optimization. By modeling the interactions of different structural variants of prodiamine with tubulin, researchers can predict how modifications to the molecule might affect its binding affinity and herbicidal potency.

Studies on Molecular Targets and Binding Mechanisms in Plant Systems (Non-Clinical)

Prodiamine's primary molecular target in plant systems is tubulin, the protein that polymerizes to form microtubules. turfcaresupply.comzendesk.comontosight.ailawnlanguage.combioone.org Microtubules are essential components of the plant cytoskeleton, playing critical roles in cell division (mitosis), cell expansion, and morphogenesis. turfcaresupply.comfrontiersin.orgnih.gov

Interaction with Cellular Microtubules and Tubulin Isoforms in Plant Systems

Prodiamine inhibits the assembly of microtubules by binding to tubulin. turfcaresupply.comzendesk.comlawnlanguage.comucanr.edu This disruption prevents the formation of the spindle apparatus necessary for chromosome segregation during mitosis, thereby arresting cell division in susceptible plants, particularly in the meristematic regions like root and shoot tips. turfcaresupply.comorst.eduucanr.edu The consequence is severely stunted growth and eventual plant death. turfcaresupply.comucanr.edu

Plants possess multiple tubulin isoforms, encoded by a small gene family. researchgate.netnih.govfrontiersin.orguwa.edu.au Resistance to dinitroaniline herbicides, including prodiamine, has been linked to mutations in α-tubulin genes. bioone.orgnih.govuwa.edu.auresearchgate.netcambridge.orgcambridge.orgcambridge.orgresearchgate.net These mutations can occur at specific positions on the α-tubulin protein, affecting the binding of the herbicide. bioone.orgnih.govuwa.edu.auresearchgate.netcambridge.orgcambridge.orgcambridge.orgresearchgate.net For example, a threonine to isoleucine substitution at position 239 (Thr239-Ile) in α-tubulin has been identified as a mechanism of resistance to prodiamine in certain weed species like Poa annua and Eleusine indica. bioone.orgresearchgate.netcambridge.orgcambridge.orgresearchgate.net Studies have shown that the expression levels and variations in different α-tubulin isoforms can add complexity to understanding target-site resistance. researchgate.netnih.govfrontiersin.orguwa.edu.au

Investigation of Binding Sites and Modes of Action at a Molecular Level

Dinitroaniline herbicides like prodiamine are understood to prevent microtubule polymerization by binding directly to the α-tubulin protein. cambridge.orgcambridge.orgcambridge.org This binding disrupts the ability of tubulin dimers to assemble into functional microtubules. researchgate.netcambridge.orgcambridge.orgcambridge.org While the precise binding site of prodiamine on plant tubulin has been investigated in the context of resistance mutations, detailed structural information specifically for prodiamine binding was not extensively provided in the search results. However, research on related dinitroanilines and other tubulin-binding agents provides context. Studies using molecular structural modeling and analysis of tubulin have offered insights into how dinitroaniline herbicides interact with α-tubulin, impacting microtubule polymerization. researchgate.net Mutations at specific amino acid residues, such as Arg243 in α-tubulin, have been shown to reduce the binding efficiency of related dinitroanilines, leading to resistance. researchgate.netresearchgate.net The binding of prodiamine to tubulin ultimately inhibits the polymerization process, leading to a loss of microtubules and the disruption of essential cellular processes like mitosis in susceptible plants. turfcaresupply.comucanr.edu

Comparative Molecular Analysis with Related Dinitroaniline Compounds

Prodiame belongs to the dinitroaniline class of herbicides, a group characterized by their shared mode of action involving the disruption of microtubule formation. This class of compounds, including well-studied herbicides such as trifluralin (B1683247), pendimethalin (B1679228), and oryzalin (B97938), exerts its effects by binding to tubulin, the globular protein that polymerizes to form microtubules. bioone.orgcambridge.orgnih.govnih.gov Microtubules are essential components of the cytoskeleton, playing critical roles in processes such as cell division (mitosis), intracellular transport, and cell wall synthesis in plants. nih.gov

The primary mechanism by which dinitroanilines, including prodiamine, inhibit plant growth is by interfering with mitosis, particularly in rapidly dividing cells within root and shoot apical meristems. bioone.orgcambridge.orgnih.gov These herbicides bind to free tubulin heterodimers (composed of one alpha-tubulin and one beta-tubulin subunit), preventing their proper assembly into microtubules. nih.govnih.gov This disruption leads to the formation of aberrant microtubule structures or their complete absence, arresting cells in metaphase and ultimately inhibiting root and shoot elongation. bioone.orgcambridge.orgnih.gov

Research into the molecular basis of resistance to dinitroaniline herbicides has provided insights into the specific interactions between these compounds and tubulin. Target-site resistance often arises from point mutations in the genes encoding alpha-tubulin, the primary binding site for dinitroanilines. bioone.orgnih.govnih.govresearchgate.netcambridge.org A well-documented example is the resistance to prodiamine observed in goosegrass (Eleusine indica), which is linked to a specific mutation resulting in a threonine to isoleucine substitution at position 239 (Thr-239-Ile) in the alpha-tubulin 1 (TUA1) protein. bioone.orgresearchgate.netcambridge.org This amino acid substitution is located within or near the dinitroaniline binding site on the alpha-tubulin molecule, altering the interaction and reducing the herbicide's ability to bind effectively and disrupt microtubule polymerization. bioone.orgresearchgate.netcambridge.org

Comparative molecular analyses with other dinitroanilines, such as oryzalin and trifluralin, have revealed that different mutations in tubulin can confer resistance to specific dinitroanilines or the class as a whole. For example, mutations at the Arg-243 residue in alpha-tubulin have been shown to confer resistance to trifluralin, ethalfluralin, and pendimethalin in rigid ryegrass (Lolium rigidum). researchgate.net Computational modeling suggests that such substitutions can lead to a spatial shift in the herbicide binding domain and reduce favorable interactions. researchgate.net

Structure-activity relationship (SAR) studies, often using compounds like oryzalin as a reference, have explored how modifications to functional groups attached to the aniline (B41778) nitrogen or the sulfonamide nitrogen can impact the activity of dinitroanilines against different organisms, including protozoan parasites. nih.gov While direct comparative binding data for prodiamine with a wide range of other dinitroanilines is not extensively detailed in the provided sources, the shared mechanism and the impact of specific tubulin mutations on resistance across the class underscore the common molecular target and the importance of subtle structural differences in the interaction profile. The insolubility of prodiamine in aqueous solutions, as noted in one study comparing it to dinitramine (B166585) and oryzalin in a biological setting, highlights how physical properties influenced by molecular structure can impact experimental analysis and potentially biological availability or interaction dynamics in different environments. nih.gov

The binding of dinitroanilines to tubulin is considered selective for plant and protozoan tubulin compared to vertebrate or fungal tubulin, which contributes to their utility as herbicides with relatively lower toxicity to mammals. nih.govnih.gov Computational data suggest that dinitroanilines bind to a consensus site on protozoan alpha-tubulin subunits. nih.gov

The following table summarizes some key dinitroaniline herbicides and target-site mutations known to confer resistance, illustrating the shared molecular target and the specific amino acid changes that can lead to altered herbicide sensitivity.

CompoundPubChem CIDTarget ProteinOrganismMutationEffect on ResistanceSource
This compound34469α-tubulin 1Eleusine indicaThr-239-IleConfers Resistance bioone.orgresearchgate.netcambridge.org
Trifluralin5552α-tubulinLolium rigidumArg-243-Met/LysConfers Resistance researchgate.net
Ethalfluralin33369α-tubulinLolium rigidumArg-243-Met/LysConfers Resistance researchgate.net
Pendimethalin4725α-tubulinLolium rigidumArg-243-Met/LysConfers Resistance researchgate.net
Oryzalin4591α-tubulinToxoplasma gondii(Binding Site)Resistance Mutations nih.govacs.org
Dinitramine3037α-tubulinKinetoplastids(Meta NH2 group)Increased Potency nih.gov

This comparative analysis highlights that while prodiamine shares the fundamental mechanism of microtubule disruption with other dinitroaniline herbicides, the specific molecular interactions and the impact of target-site mutations demonstrate the nuanced relationship between herbicide structure, tubulin binding, and the evolution of resistance in weed populations.

Future Directions in Prodiame Research

Emerging Analytical Techniques and Automation

Advancements in analytical chemistry are crucial for the precise detection and quantification of prodiamine (B1679157) and its metabolites in various environmental matrices, such as soil and water epa.govresearchgate.net. Emerging analytical techniques, particularly those incorporating automation, offer significant advantages in terms of throughput, accuracy, and reduced manual error iajps.comnih.gov.

Chromatographic systems, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental to prodiamine analysis epa.goviajps.com. The integration of automation in these systems, including automated sample preparation and injection using robotic technology, allows for the processing of a large number of samples efficiently iajps.comnih.gov. For instance, automated methods can analyze up to 60 samples per hour iajps.com.

Coupling GC with detectors like the Electron Capture Detector (ECD) or Mass Selective Detector (GC/MSD) is a common approach for quantitating prodiamine and its metabolites in soil, with detection limits as low as 0.01 ppm epa.gov. Confirmatory analyses can be conducted using GC/MSD epa.gov.

Future research in this area may explore the application of more advanced automated techniques, such as high-throughput liquid chromatography-mass spectrometry (LC-MS) for pesticide residue analysis, which can enhance sensitivity and speed labinsights.nl. The development of miniaturized and portable automated analytical systems could also facilitate on-site environmental monitoring of prodiamine levels.

Advanced Computational Approaches for Predicting Environmental Fate and Molecular Behavior

Computational approaches play an increasingly vital role in predicting the environmental fate and molecular behavior of chemical compounds like prodiamine nih.govmdpi.comnih.gov. These in silico methods can complement experimental studies by providing insights into degradation pathways, mobility, and interactions with biological systems nih.govnih.gov.

Predicting the environmental fate of prodiamine involves understanding its persistence, mobility, and transformation in different environmental compartments such as soil and water nih.govmdpi.com. Computational models, including environmental fate models (EFMs), can integrate information on transport, transfer, and degradation processes to predict the concentration and distribution of prodiamine in the environment mdpi.com. Machine learning systems trained on existing experimental data can predict the biodegradability and potential environmental risks of molecules nih.gov.

Molecular behavior can be investigated using computational methods ranging from simpler molecular docking to more complex quantum mechanics (QM), molecular mechanics (MM), and molecular dynamics (MD) simulations nih.govnih.govrsc.org. These techniques can help elucidate how prodiamine interacts with biological targets, such as the proteins involved in microtubule formation, at an atomic or molecular level wikipedia.orgherts.ac.ukturfcaresupply.comnih.govtennessee.edu. For example, computational simulations can be used to study enzyme-substrate binding and predict the metabolism of compounds nih.gov. Quantitative Structure-Activity Relationship (QSAR) models can also be employed to establish relationships between the molecular structure of prodiamine and its properties or activities nih.gov.

Future research could focus on developing more sophisticated computational models that can accurately predict the long-term environmental fate of prodiamine under varying conditions and assess the potential for bioaccumulation and transport across different environmental matrices mdpi.com. Furthermore, advanced computational simulations could provide deeper insights into the molecular mechanisms of prodiamine's herbicidal activity and the development of resistance tennessee.edubioone.org.

Development of Sustainable Degradation Technologies

Given the persistence of prodiamine in soil, the development of sustainable degradation technologies is an important area for future research orst.edu. These technologies aim to break down prodiamine into less harmful substances, mitigating its potential long-term environmental impact.

Bioremediation, utilizing microorganisms to degrade pollutants, holds promise for the sustainable degradation of herbicides like prodiamine researchgate.net. Research on the biodegradation of other dinitroaniline herbicides, such as pendimethalin (B1679228), has shown that certain bacterial strains, like Pseudomonas putida, can effectively dissipate these compounds in soil researchgate.net. Future studies could focus on identifying and characterizing microbial strains capable of degrading prodiamine or developing microbial consortia for enhanced bioremediation.

Advanced oxidation processes (AOPs) and other chemical degradation methods could also be explored for the treatment of prodiamine in contaminated water or soil. Research is needed to develop efficient and environmentally friendly degradation technologies that can be applied in various settings.

Synthesis of Environmentally Benign Prodiame Analogs

Another crucial area of future research is the synthesis of environmentally benign prodiamine analogs rsc.org. This involves designing and creating new compounds with similar herbicidal efficacy but improved environmental profiles, such as lower persistence, reduced toxicity to non-target organisms, and enhanced biodegradability.

The synthesis of such analogs can be guided by computational approaches, including molecular design and prediction of environmental properties nih.govrsc.org. By modifying the chemical structure of prodiamine, researchers can aim to reduce its lipophilicity, increase its susceptibility to degradation pathways, or alter its binding affinity to soil particles.

Research in this area requires a deep understanding of the relationship between chemical structure and environmental fate and toxicity. Future studies will involve the rational design, synthesis, and rigorous environmental testing of novel prodiamine analogs to identify candidates with improved sustainability characteristics while retaining effective weed control properties.

Q & A

Basic Research Questions

Q. How should researchers formulate focused research questions when studying Prodiame’s mechanisms?

  • Methodology :

Conduct a systematic literature review to identify gaps in understanding this compound’s chemical behavior or pharmacological properties .

Narrow the scope using the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define variables (e.g., "How does this compound’s binding affinity compare to analogous compounds under varying pH conditions?").

Validate feasibility through pilot studies or computational modeling (e.g., molecular docking simulations) .

Q. What experimental design principles are critical for initial studies on this compound’s stability?

  • Methodology :

Use factorial design to isolate variables affecting stability (e.g., temperature, light, solvent polarity) .

Implement controls, including negative controls (e.g., inert analogs) and positive controls (e.g., structurally stable reference compounds).

Replicate experiments ≥3 times to assess reproducibility, with statistical analysis (ANOVA) to quantify variance .

Q. How can researchers ensure methodological transparency in this compound-related publications?

  • Methodology :

Follow CHAOS guidelines (Chemical Hygiene and Optimization Standards) for documenting synthesis protocols and analytical conditions (e.g., HPLC parameters, NMR calibration) .

Provide raw data in supplementary materials, including outlier explanations and instrument calibration logs .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivity data be resolved?

  • Methodology :

Perform meta-analysis of existing studies, stratifying data by assay type (e.g., in vitro vs. in vivo) and cell lines used .

Apply sensitivity analysis to identify confounding variables (e.g., solvent choice affecting membrane permeability) .

Validate findings via orthogonal assays (e.g., SPR for binding kinetics alongside cellular uptake studies) .

Q. What strategies mitigate reproducibility challenges in this compound’s synthetic protocols?

  • Methodology :

Use high-purity reagents with batch-to-batch consistency checks (e.g., ICP-MS for metal contamination screening) .

Collaborate with independent labs for cross-validation under blinded conditions .

Publish detailed failure analyses, including reaction conditions that yielded suboptimal yields .

Q. How can cross-disciplinary approaches enhance this compound’s mechanistic studies?

  • Methodology :

Integrate computational chemistry (e.g., DFT for electronic structure analysis) with experimental data to predict reactive intermediates .

Combine omics technologies (proteomics/metabolomics) to map this compound’s downstream signaling pathways .

Establish interdisciplinary review panels to critique hypothesis alignment and methodological coherence .

Methodological Resources

  • Data Analysis : Use R or Python for multivariate regression to model dose-response relationships .
  • Ethical Compliance : Adhere to OECD GLP principles for preclinical studies, including independent ethics review .
  • Dissemination : Structure manuscripts per the IMRAD framework, with emphasis on replicable methods in the Methods section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.